![molecular formula C22H16ClN3S B2822802 4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide CAS No. 330551-81-0](/img/structure/B2822802.png)
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a useful research compound. Its molecular formula is C22H16ClN3S and its molecular weight is 389.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a triazine derivative that has gained attention due to its potential biological activities. This compound features a unique structure that includes a triazine ring, chlorobenzyl substituent, and sulfide functional group, which contribute to its diverse biological properties. The molecular formula of this compound is C₁₈H₁₅ClN₄S, with a molecular weight of approximately 389.9 g/mol.
Synthesis and Structural Features
The synthesis of this compound typically involves several key reactions that can be optimized for yield and purity. The compound's structure is characterized by:
- Triazine Ring: A core feature that is common in many biologically active compounds.
- Chlorobenzyl Group: This moiety may enhance the compound's lipophilicity and biological interactions.
- Sulfide Linkage: Potentially influencing the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated varying degrees of effectiveness against a range of microorganisms. For instance:
- Testing Methodology: Compounds were synthesized and screened against various bacterial strains using standard antimicrobial susceptibility testing methods.
- Results: Some derivatives showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential for development as new antimicrobial agents .
Compound Derivative | Activity Level | Target Microorganisms |
---|---|---|
Derivative A | Moderate | Staphylococcus aureus |
Derivative B | Good | Escherichia coli |
Derivative C | Low | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has also been explored through various assays. The findings suggest:
- Cell Line Testing: The compound was tested on multiple cancer cell lines including HeLa and MCF-7.
- Results: IC₅₀ values ranged from 8.49 to 93.46 µg/mL across different derivatives, with some exhibiting potent cytotoxicity at lower concentrations .
Cell Line | IC₅₀ (µg/mL) | Most Active Derivatives |
---|---|---|
HeLa | <10 | Derivative D |
MCF-7 | 11.20–93.46 | Derivative E |
SKOV-3 | 7.87–70.53 | Derivative F |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, the antioxidant activity of this compound has been investigated:
- Methodology: Antioxidant assays were conducted to evaluate the radical scavenging abilities of various derivatives.
- Findings: Some derivatives displayed significant antioxidant activity, suggesting that they could be beneficial in preventing oxidative stress-related diseases .
Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and biological targets such as enzymes and receptors:
- Binding Affinity: Studies indicate favorable binding interactions with targets like α-amylase and estrogen receptors.
- Implications: Understanding these interactions can inform further modifications to enhance the efficacy of the compound in therapeutic applications.
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
- Clinical Diagnostics: Its derivatives have been utilized in spectrophotometric assays for trace element analysis in serum samples.
- Antimicrobial Development: Research focused on synthesizing new derivatives has led to promising candidates for pharmaceutical development against resistant microbial strains.
科学研究应用
Biological Activities
Antiproliferative Effects
Research indicates that derivatives of 5,6-diaryl-1,2,4-triazine, including 4-chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide, exhibit notable antiproliferative properties against various cancer cell lines. These compounds have been synthesized through hybridization strategies that combine different active moieties to enhance their efficacy against tumor cells .
Mechanism of Action
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis in cancer cells. Studies have shown that the incorporation of triazole linkers with triazine scaffolds can lead to synergistic effects that improve the overall biological activity of the compounds .
Synthetic Approaches
The synthesis of this compound typically involves:
- Condensation Reactions : Reacting commercially available precursors with thiosemicarbazides under controlled conditions.
- Hybridization Techniques : Utilizing click chemistry to create hybrids that combine triazine and triazole structures for enhanced biological activity .
Industrial Applications
Pharmaceutical Development
The unique structural characteristics of this compound make it a candidate for further development in pharmaceuticals. Its potential as an anticancer agent positions it well for exploration in drug formulation and therapeutic applications.
Cosmetic Formulations
Given its chemical stability and potential bioactivity, this compound may also find applications in cosmetic formulations aimed at skin protection or anti-aging treatments. The safety and efficacy profiles would need thorough investigation prior to market introduction .
Case Study 1: Anticancer Activity
A study conducted on a series of triazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further drug development .
Case Study 2: Hybrid Compounds
Research into hybrid compounds combining triazine and triazole motifs revealed enhanced antiproliferative activity compared to their non-hybrid counterparts. These findings suggest that strategic modifications to the molecular structure can lead to improved therapeutic outcomes .
属性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJYLMOJEZTNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330551-81-0 |
Source
|
Record name | 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。